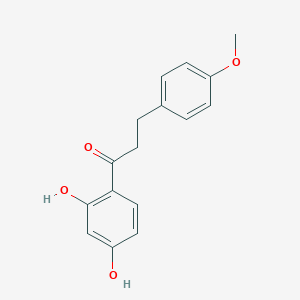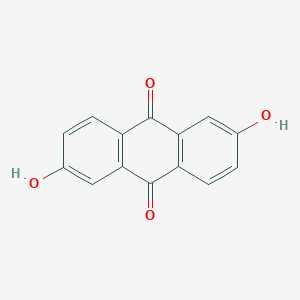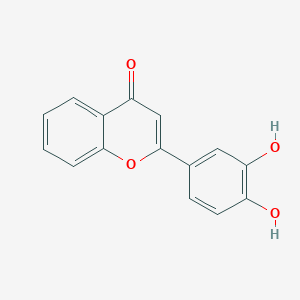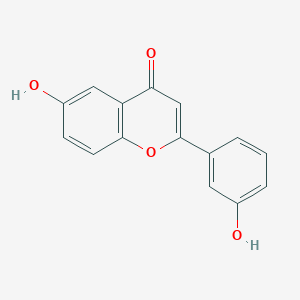
Aurantiogliocladin
Descripción general
Descripción
Aurantiogliocladin is a naturally occurring compound produced by the fungus Clonostachys candelabrum. It is known for its ability to inhibit biofilm formation at subtoxic concentrations. Biofilms are complex communities of microorganisms that adhere to surfaces and are protected by a self-produced matrix. These biofilms are notoriously difficult to treat due to their increased resistance to antibiotics .
Mecanismo De Acción
Target of Action
Aurantiogliocladin primarily targets biofilms of certain bacterial strains . Biofilms are structured communities of bacteria that can adhere to living or inert surfaces and are enveloped in a self-produced protective extracellular matrix. They play a significant role in many microbial infections.
Mode of Action
This compound interacts with these biofilms, inhibiting their formation . .
Biochemical Pathways
The compound’s ability to inhibit biofilm formation suggests it may interfere with the quorum sensing systems that bacteria use to communicate and coordinate biofilm formation .
Pharmacokinetics
Its molecular formula isC10H12O4 and it has a molecular weight of 196.20 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the inhibition of biofilm formation in certain bacterial strains . This can help control infections where pathogens are organized in biofilms, which are often difficult to treat due to increased antibiotic resistances .
Action Environment
The efficacy and stability of this compound may be influenced by environmental factors. For instance, the compound was identified in a screen of fungal isolates obtained from the Harz mountains in Germany, suggesting it may be produced by organisms living in wet environments . These organisms are preferentially threatened by biofilm formation and may have developed strategies to control pathogens in these biofilms .
Análisis Bioquímico
Biochemical Properties
Aurantiogliocladin interacts with various biomolecules in biochemical reactions. It has been identified as a weak antibiotic, particularly active against Staphylococcus epidermidis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits biofilm formation, a process that involves the aggregation of cells into a community, in several bacterial strains . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can inhibit biofilm formation, suggesting that it may interact with biomolecules involved in this process . It may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that this compound can inhibit biofilm formation at concentrations below the minimal inhibitory concentrations . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
Given its role in inhibiting biofilm formation, it is likely that it interacts with enzymes or cofactors involved in this process .
Transport and Distribution
Given its role in inhibiting biofilm formation, it is likely that it interacts with transporters or binding proteins involved in this process .
Subcellular Localization
Given its role in inhibiting biofilm formation, it is likely that it is localized to specific compartments or organelles involved in this process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aurantiogliocladin can be synthesized through various chemical reactions involving its precursor compounds. The synthesis typically involves the oxidation of 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or hydrogen peroxide in an acidic medium .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Clonostachys candelabrum under controlled conditions. The fungus is grown in a nutrient-rich medium, and the compound is extracted from the culture broth using organic solvents. The extracted compound is then purified through chromatographic techniques to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Aurantiogliocladin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: this compound can be reduced to its corresponding hydroquinone.
Substitution: The methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of more complex quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted quinones with various functional groups.
Aplicaciones Científicas De Investigación
Aurantiogliocladin has several scientific research applications, including:
Chemistry: Used as a model compound to study quinone chemistry and its reactivity.
Medicine: Explored for its weak antibiotic properties, particularly against Staphylococcus epidermidis.
Industry: Potential use in developing anti-biofilm coatings for medical devices and industrial equipment.
Comparación Con Compuestos Similares
Aurantiogliocladin is similar to other toluquinones, which are also produced by various fungi and exhibit different antibiotic activities. Some of the similar compounds include:
- 2,3-Dimethoxy-5,6-dimethyl-1,4-benzoquinone
- 2,3-Dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione
- 2,3-Dimethoxy-5,6-dimethylbenzo-1,4-quinone
What sets this compound apart is its specific ability to inhibit biofilm formation at subtoxic concentrations, making it a unique candidate for anti-biofilm applications .
Propiedades
IUPAC Name |
2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYQJVWDVBANHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486259 | |
| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-54-5 | |
| Record name | Aurantiogliocladin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AURANTIOGLIOCLADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74R18PLB3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















